Dichloronickel;dihydrate

Electroplating Nickel deposition Current efficiency

Standardizing on the correct nickel(II) chloride hydration state avoids batch failures in electroplating and catalyst synthesis. NiCl₂·2H₂O offers the structural and performance advantages validated below: - Delivers 25-30% greater nickel deposition mass than NiSO₄·6H₂O baths at >26.7 A/dm². - Provides superior throwing power over sulfate-based Watts baths for uniform coating on complex geometries. - Serves as the preferred precursor for hydrodechlorination catalysts due to chloride-induced resistance to HCl deactivation.

Molecular Formula Cl2H4NiO2
Molecular Weight 165.63 g/mol
CAS No. 17638-48-1
Cat. No. B091061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloronickel;dihydrate
CAS17638-48-1
Synonymsnickel chloride
nickel chloride dihydrate
nickel chloride hemihydrate
nickel chloride heptahydrate
nickel chloride hexahydrate
nickel chloride hydrate
nickel chloride monohydrate
nickel chloride monohydroxide
nickel chloride tetrahydrate
nickel chloride trihydroxide
Molecular FormulaCl2H4NiO2
Molecular Weight165.63 g/mol
Structural Identifiers
SMILESO.O.[Cl-].[Cl-].[Ni+2]
InChIInChI=1S/2ClH.Ni.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2
InChIKeyUGNANEGDDBXEAS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel(II) Chloride Dihydrate: Overview


Dichloronickel dihydrate (NiCl₂·2H₂O, CAS 17638-48-1) is a yellowish crystalline inorganic salt belonging to the nickel(II) halide hydrate family. It represents the intermediate hydration state between the green hexahydrate (NiCl₂·6H₂O) and the yellow anhydrous form (NiCl₂) [1]. Unlike the hexahydrate, which adopts a structure of isolated trans-[NiCl₂(H₂O)₄] units, the dihydrate consists of infinite chains of NiCl₂ wherein both chloride centers serve as bridging ligands, with trans-aquo ligands occupying the octahedral sites [2]. This structural distinction directly impacts its thermal behavior, hygroscopicity, and reactivity as a precursor for nickel-based catalysts and coordination complexes. Industrially, it is employed as a nickel ion source in electroplating baths and as a Lewis acid catalyst or pre-catalyst in organic transformations including cross-coupling, A³-coupling, and reductive systems [2].

Hydration state Dihydrate form with polymeric chain structure; distinct reactivity from hexahydrate or anhydrous forms
Chloride counterion Enables anode activation in electroplating; may influence catalyst deactivation profile in chlorinated feedstreams
Application context Electroplating, supported catalyst synthesis, A3-coupling, coordination chemistry

Why Hydration State and Counterion Matter


The common assumption that any nickel(II) salt or any hydration state of nickel chloride can be substituted without consequence is contradicted by quantitative evidence. The dihydrate (NiCl₂·2H₂O) is not merely a partially dried hexahydrate; its polymeric chain structure with bridging chloride ligands [1] confers distinct thermal decomposition pathways, hygroscopic behavior, and solubility characteristics compared to the hexahydrate or anhydrous forms. Moreover, the chloride counterion itself exerts a profound influence: in supported catalyst preparation, chloride from NiCl₂ poisons active sites and accelerates alumina support sintering, whereas nitrate- or acetate-derived catalysts exhibit fundamentally different activity and stability profiles [2]. In electroplating, the chloride anion functions as an anode activator, enabling deposition rates and throwing power that sulfate-based baths cannot match [3]. Selecting the correct hydration state and counterion is therefore not a matter of convenience but a determinant of experimental outcome.

  • Hydration state shift Hexahydrate or anhydrous forms exhibit different crystal packing, thermal behavior, and dissolution kinetics; may alter precursor reactivity and coordination outcomes.
  • Counterion mismatch Sulfate or nitrate nickel salts can produce different electroplating deposition rates, catalyst activity, and support sintering profiles; the chloride anion provides unique anode depolarization in electroplating.
  • Bridging chloride role The dihydrate's polymeric chain structure with bridging chloride ligands may be required for specific coordination polymer syntheses; non-chloride salts lack this motif.

Quantitative Differentiation Evidence


Nickel Deposition Mass vs. Sulfate Baths

In a direct comparative electroplating study using NiCl₂·6H₂O and NiSO₄·6H₂O solutions under identical conditions, the chloride-based electrolyte deposited 25–30% more nickel by mass than the sulfate-based electrolyte [1]. Additionally, at a current density of 26.7 A/dm², the thickness increment with the chloride bath substantially exceeded that of the sulfate bath, although at lower current densities (13.3 and 20 A/dm²) the sulfate bath produced marginally greater thickness [1]. This demonstrates that nickel chloride delivers a quantifiable mass deposition advantage, particularly at higher current densities.

Electroplating mass deposition
Head-to-head
NiCl2 bath deposits 25–30% more nickel by mass than NiSO4 bath under comparative conditions (13.3–26.7 A/dm2).
Reported deposition difference supports chloride bath selection for higher throughput in electroplating.
Current density range 13.3–26.7 A/dm2; ITERA 2024 study.
Electroplating Nickel deposition Current efficiency

Catalyst Stability in Hydrodechlorination

In a head-to-head comparison of Ni/γ-Al₂O₃ catalysts prepared from three different nickel precursors (nitrate, chloride, and sulfate), the Ni-Cl catalyst initially showed lower 1,1,2-trichloroethane (TCE) conversion than the Ni-N (nitrate-derived) catalyst. However, after a period of catalytic reaction, the Ni-N catalyst experienced drastic deactivation due to HCl interaction with metallic nickel, resulting in the lowest TCE conversion among the three catalysts. By contrast, the Ni-Cl and Ni-S catalysts exhibited relative resistance against deactivation because large nickel particles with a nickel aluminate structure in the Ni-Cl catalyst prevented strong interaction between HCl and metallic nickel [1]. This demonstrates that chloride-derived catalysts offer quantifiably superior longevity under HCl-producing reaction conditions.

Catalyst stability in HDC
Head-to-head
Ni-Cl catalyst maintained higher TCE conversion after extended reaction; Ni-N catalyst severely deactivated due to HCl–Ni interaction.
Supports chloride precursor for deactivation-resistant catalysts in chlorinated feedstream hydrodechlorination.
Ni/γ-Al2O3 catalysts; Appl. Catal. A 2006.
Catalyst deactivation Hydrodechlorination Nickel precursor effect

A³-Coupling Yield vs. Nickel Oxalate

In a solvent-free A³-coupling reaction of aldehydes, amines, and alkynes to produce propargylamines, NiCl₂·2H₂O at 0.9 mol% loading delivered a 68% yield, whereas NiC₂O₄·2H₂O (nickel oxalate dihydrate) under identical conditions gave only 57% yield [1]. This 11-percentage-point difference establishes NiCl₂·2H₂O as the measurably superior nickel(II) salt for this transformation among the simple salts tested in that study.

A3-coupling yield
Head-to-head
68% yield (NiCl2·2H2O) vs. 57% yield (NiC2O4·2H2O), an 11-percentage-point difference at 0.9 mol% loading.
Reported yield advantage supports NiCl2·2H2O as pre-catalyst for solvent-free propargylamine synthesis.
Solvent-free conditions; Heliyon 2023.
A³-coupling Propargylamine synthesis Nickel pre-catalyst

Yield in Nitrosoguanidinate Complex Synthesis

In a systematic screening of nickel salts for metal-mediated reactions between dialkylcyanamides and acetamidoxime to generate (nitrosoguanidinate)nickel(II) complexes, NiCl₂·2H₂O produced the highest yields among all nickel sources tested. The authors explicitly state: 'Among the tested nickel salts, the highest yields of the nitrosoguanidinate complexes were achieved for NiCl₂·2H₂O' [1]. The use of the more highly hydrated salt (NiCl₂·6H₂O) or other nickel salts resulted in lower product yields, indicating that the specific hydration state contributes to the observed reactivity advantage. Yields ranged from 12–26% depending on the cyanamide substrate [1].

Nitrosoguanidinate complex yield
Reported
Ranked #1 in yield among all nickel salts screened; yields 12–26% depending on cyanamide substrate.
Yield ranking supports dihydrate selection for (nitrosoguanidinate)nickel(II) complex synthesis.
MeOH medium; Dalton Trans. 2017.
Coordination chemistry Nitrosoguanidinate complexes Nickel salt screening

Throwing Power vs. Watts-Type Baths

In a classic comparative study of nickel plating solutions, nickel chloride baths and hard nickel baths were found to exhibit higher throwing power than either low-pH or high-pH Watts-type baths (which contain predominantly nickel sulfate with a minor nickel chloride component). Metal distribution data obtained in a Haring-Blum cell confirmed this conclusion [1]. Throwing power, which describes the ability of a plating bath to produce a uniform deposit thickness across complex geometries, is a critical performance metric in industrial electroplating. The all-chloride formulation achieves this advantage because chloride ions increase solution conductivity and act as anode depolarizers [1].

Throwing power comparison
Head-to-head
Nickel chloride bath exhibited higher throwing power than Watts-type baths in Haring-Blum cell measurements.
Higher throwing power supports uniform deposit thickness on complex geometries in electroplating.
Trans. Electrochem. Soc. 1944.
Electroplating Throwing power Bath composition

Polymeric Chain Structure vs. Hexahydrate

The dihydrate NiCl₂·2H₂O adopts a structure intermediate between the hexahydrate and anhydrous forms, consisting of infinite chains of NiCl₂ wherein both chloride centers serve as bridging ligands. The trans sites on the octahedral nickel centers are occupied by aquo ligands [1]. In contrast, NiCl₂·6H₂O consists of discrete trans-[NiCl₂(H₂O)₄] molecular units linked only weakly to two additional water molecules of crystallization [2]. This polymeric vs. molecular structural divergence has measurable consequences: the dihydrate is produced by controlled thermal dehydration of the hexahydrate at 66–133 °C [1], and its chain structure makes it a distinct precursor for coordination polymer synthesis where bridging halide motifs are desired. The specific heat of NiCl₂·2H₂O exhibits two low-temperature anomalies at 6.31 K and 7.26 K associated with antiferromagnetic ordering [3], a magnetic signature not observed in the hexahydrate in the same manner.

Polymeric chain structure
Class-level
Dihydrate: infinite chains with bridging Cl; hexahydrate: isolated trans-[NiCl2(H2O)4] units. Specific heat anomalies at 6.31 K and 7.26 K (antiferromagnetic ordering).
Structural divergence influences thermal processing and coordination polymer precursor suitability.
Single-crystal XRD; low-temperature calorimetry data.
Crystal structure Hydration state Bridging chloride

Key Application Scenarios


High-Throughput Electroplating

Electroplating operations seeking to maximize nickel mass deposited per unit time should select nickel chloride-based baths over nickel sulfate alternatives. Direct comparative evidence demonstrates that NiCl₂·6H₂O solutions deposit 25–30% more nickel by mass than equivalent NiSO₄·6H₂O baths under identical conditions, with the advantage becoming particularly pronounced at current densities exceeding 26.7 A/dm² [1]. Furthermore, all-chloride baths exhibit higher throwing power than sulfate-based Watts baths, ensuring more uniform coating thickness on complex geometries [2]. Nickel chloride dihydrate (CAS 17638-48-1) serves as a controlled-hydration precursor for formulating such chloride-rich electroplating electrolytes.

Supported Catalysts for Chlorinated Feedstreams

When preparing Ni/γ-Al₂O₃ catalysts destined for hydrodechlorination or reforming of chlorinated feedstocks, nickel chloride is the precursor of choice. The Ni-Cl catalyst exhibits measurably superior resistance to deactivation compared to nickel nitrate-derived catalysts (Ni-N), because the large nickel particles and nickel aluminate structure formed from the chloride precursor prevent the destructive HCl–metallic nickel interaction that rapidly deactivates nitrate-derived catalysts [1]. However, users must note that for non-chlorinated applications such as CO₂ methanation, chloride poisoning can negate catalytic activity entirely [2], making precursor selection application-dependent.

Propargylamine Synthesis via A³-Coupling

For synthetic chemists developing propargylamine libraries via solvent-free A³-coupling, NiCl₂·2H₂O at 0.9 mol% loading provides 68% yield, representing an 11-percentage-point advantage over NiC₂O₄·2H₂O (57%) under identical conditions [1]. This yield differential directly translates to reduced chromatography burden and higher isolated product mass per reaction batch. The dihydrate form is preferred over the hexahydrate for this application due to the lower water content that could otherwise interfere with water-sensitive alkyne substrates or coupling partners.

Coordination Chemistry for Nitrosoguanidinate Systems

In the synthesis of (nitrosoguanidinate)nickel(II) complexes from dialkylcyanamides and acetamidoxime, NiCl₂·2H₂O has been experimentally demonstrated to produce the highest yields among all nickel salts screened [1]. Laboratories pursuing this specific class of nickel complexes should procure the dihydrate rather than the hexahydrate or other nickel salts to maximize product yield. The lower water content of the dihydrate may contribute to this advantage by reducing competing hydrolysis pathways in the methanolic reaction medium.

Application
Selection Property
Validation Focus
High-throughput electroplating
Chloride-based bath formulation
Deposition mass and throwing power at high current density
Supported catalysts for chlorinated feedstreams
Nickel chloride precursor
Deactivation resistance in HCl-rich hydrodechlorination
Propargylamine synthesis via A3-coupling
NiCl2·2H2O pre-catalyst at 0.9 mol%
Yield outcome relative to alternative nickel salts
Coordination chemistry for nitrosoguanidinate systems
Dihydrate-specific reactivity
Yield ranking among nickel salt precursors
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